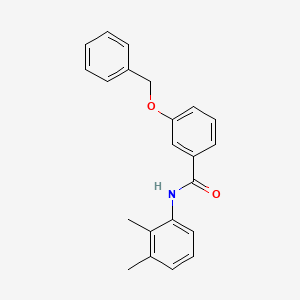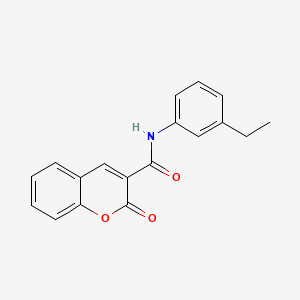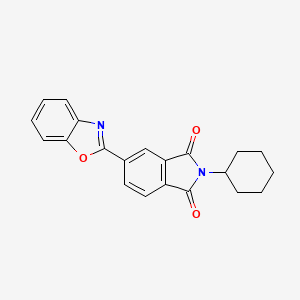
3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDB belongs to the class of benzamide derivatives and has been studied for its various biochemical and physiological effects.
作用机制
The mechanism of action of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide may alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-kB) signaling pathway, which is involved in inflammation and cell survival. By inhibiting NF-kB, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide may reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and reduction of pain. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of healthy tissues. Additionally, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been shown to reduce the activity of enzymes and signaling pathways that are involved in cell growth and survival.
实验室实验的优点和局限性
One of the major advantages of using 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer, inflammation, and pain. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been shown to have potent anti-cancer and anti-inflammatory effects, making it a promising candidate for the development of new drugs. However, there are also some limitations to using 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide.
未来方向
There are several future directions for the research of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide. One area of research is the development of new drugs based on the structure of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide. By modifying the structure of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, it may be possible to develop more potent and specific drugs for the treatment of cancer, inflammation, and pain. Another area of research is the investigation of the mechanism of action of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide. By understanding the biochemical and physiological effects of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, it may be possible to develop new drugs that target specific enzymes and signaling pathways. Finally, further research is needed to investigate the potential side effects and toxicity of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide involves the reaction of 2,3-dimethylaniline with benzoyl chloride, followed by the reaction of the resulting N-(2,3-dimethylphenyl)benzamide with benzyl bromide. The final product, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, is obtained by the reaction of the intermediate with sodium hydroxide. The synthesis of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide is a multi-step process that requires careful attention to reaction conditions and purification techniques.
科学研究应用
3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research is the use of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide as an anti-cancer agent. Studies have shown that 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been studied for its potential as an analgesic agent, as it has been shown to reduce pain in animal models.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-8-6-13-21(17(16)2)23-22(24)19-11-7-12-20(14-19)25-15-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWUGBWFWCEOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)




![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)
